1,4-Dibromo-2-(2-bromophenoxy)benzene

Catalog No.
S880349
CAS No.
407606-55-7
M.F
C12H7Br3O
M. Wt
406.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dibromo-2-(2-bromophenoxy)benzene

CAS Number

407606-55-7

Product Name

1,4-Dibromo-2-(2-bromophenoxy)benzene

IUPAC Name

1,4-dibromo-2-(2-bromophenoxy)benzene

Molecular Formula

C12H7Br3O

Molecular Weight

406.89 g/mol

InChI

InChI=1S/C12H7Br3O/c13-8-5-6-10(15)12(7-8)16-11-4-2-1-3-9(11)14/h1-7H

InChI Key

FAZLXBWRNJAGSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OC2=C(C=CC(=C2)Br)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC(=C2)Br)Br)Br

Environmental Science: Detection in Aquatic Systems

Summary of Application: In environmental science, BDE-99 is monitored due to its persistence and potential bioaccumulation in aquatic ecosystems. Its detection is crucial for assessing environmental health and compliance with regulations.

Methods of Application: Researchers employ single-drop microextraction (SDME) coupled with gas chromatography-tandem mass spectrometry (GC–MS/MS) for sensitive detection of BDE-99 in water samples. Optimal conditions involve a 1 μL drop of chlorobenzene in a 2 mL sample solution, with a pH of 5.0 and an extraction time of 30 minutes .

Results and Outcomes: The method achieved a linearity range over 2–3 orders of magnitude with a coefficient of determination (r^2) ranging from 0.9929 to 0.9998. The limits of detection (LODs) for lower brominated congeners were better than 6 ng·L^−1 .

Toxicology: Health Impact Studies

Methods of Application: Exposure levels are measured using solid-phase extraction and isotope dilution gas chromatography high-resolution mass spectrometry in serum samples from population studies .

Results and Outcomes: Higher serum levels of BDE-99 were associated with an increased risk of cancer mortality, suggesting long-term adverse health effects of PBDEs in humans .

Chemistry: Analytical Method Development

Summary of Application: In analytical chemistry, developing precise methods for quantifying BDE-99 in various matrices is essential for environmental monitoring and safety assessments.

Methods of Application: Isotope dilution gas chromatography high-resolution mass spectrometry (GC/IDHRMS) is used for the final determination of BDE-99 concentrations in serum/plasma, reported on both fresh weight and lipid weight bases .

Results and Outcomes: The presence of cholestene causes ion suppression in the region of BDE-99, which is addressed by automated lipid removal using the Rapid Trace® system .

Fire Safety Engineering: Flame Retardant Efficacy

Summary of Application: BDE-99’s role as a flame retardant in materials to reduce fire risks is studied to improve safety standards in building materials and consumer products.

Methods of Application: The efficacy of BDE-99 as a flame retardant is assessed through combustion tests on treated materials, measuring parameters like ignition time, flame spread, and smoke production.

Results and Outcomes: BDE-99 effectively increases escape time during fires, but concerns over its environmental persistence have led to scrutiny and regulations .

Public Health: Exposure Assessment

Summary of Application: Public health research involves assessing human exposure to BDE-99, particularly in occupational settings and through consumer products.

Methods of Application: Epidemiological studies measure BDE-99 levels in human tissues and fluids, correlating them with exposure sources and health outcomes.

Results and Outcomes: Studies have found correlations between BDE-99 exposure and adverse health effects, leading to increased regulatory attention and the need for safer alternatives .

1,4-Dibromo-2-(2-bromophenoxy)benzene is a brominated organic compound with the molecular formula C12H8Br4O. This compound belongs to the family of bromophenoxybenzenes, characterized by the presence of multiple bromine atoms attached to a benzene ring, which enhances its chemical stability and reactivity. It is primarily recognized for its applications as a flame retardant and as an environmental pollutant due to its persistence and bioaccumulation potential. The structure includes two distinct functional groups: a dibromobenzene core and a bromophenoxy substituent, which contribute to its unique properties and applications in various fields.

  • Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide in solvents like dimethyl sulfoxide.
  • Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction Reactions: Reduction can occur using lithium aluminum hydride or sodium borohydride, leading to less brominated or debrominated products.

These reactions demonstrate the compound's versatility in synthetic organic chemistry, allowing for the formation of various derivatives that can be tailored for specific applications.

As a brominated flame retardant, 1,4-dibromo-2-(2-bromophenoxy)benzene has raised concerns regarding its biological activity. It has been shown to interact with endocrine systems, potentially mimicking or blocking hormone activity. The compound may bind to hormone receptors, disrupt hormone synthesis, and alter gene expression, leading to various physiological effects. Studies have indicated that exposure to such compounds can result in developmental and reproductive toxicity in animal models.

The synthesis of 1,4-dibromo-2-(2-bromophenoxy)benzene typically involves the bromination of 2-(2-bromophenoxy)benzene using bromine or a brominating agent under controlled conditions. The process generally requires:

  • Solvents: Chloroform or carbon tetrachloride.
  • Temperature: Room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial production often employs large-scale bromination processes optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques.

1,4-Dibromo-2-(2-bromophenoxy)benzene has several applications:

  • Flame Retardants: Used extensively in plastics and textiles to reduce flammability.
  • Chemical Intermediates: Serves as a precursor for synthesizing other brominated compounds used in pharmaceuticals and agrochemicals.

Its unique properties make it suitable for various industrial applications where fire safety is paramount.

Interaction studies of 1,4-dibromo-2-(2-bromophenoxy)benzene focus on its reactivity with biological molecules. Research indicates that this compound can interact with proteins and nucleic acids, potentially leading to toxicological effects. These interactions are crucial for understanding the environmental impact and health risks associated with exposure to brominated flame retardants.

Several compounds share structural similarities with 1,4-dibromo-2-(2-bromophenoxy)benzene. Here are some comparisons highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,2-Dibromo-4-(3-bromophenoxy)benzeneBrominated AromaticDifferent substitution pattern affecting reactivity
1,3-Dibromo-2-(3-bromophenoxy)benzeneBrominated Diphenyl EtherVariation in bromination position influencing biological activity
2,4-Dibromo-1-(3-bromophenoxy)benzeneBrominated Diphenyl EtherContains different phenyl ring substitution affecting physical properties
1-Bromo-2-(2-bromoethoxy)benzeneMono-brominatedFewer bromine substituents resulting in reduced reactivity
1,4-DibromobenzeneSimple DibromobenzeneLacks additional functional groups leading to different applications

The uniqueness of 1,4-dibromo-2-(2-bromophenoxy)benzene lies in its specific arrangement of bromine atoms and functional groups which significantly influence its chemical behavior and potential applications compared to other similar compounds.

Sources of Environmental Release

Industrial Emissions from Flame Retardant Manufacturing

The primary sources of 1,4-Dibromo-2-(2-bromophenoxy)benzene environmental release stem from industrial manufacturing processes of polybrominated diphenyl ethers and other brominated flame retardants. Manufacturing facilities represent point sources of contamination, with emissions occurring during production, processing, and formulation operations [1] [2]. Studies have demonstrated that brominated flame retardant manufacturing plants release significant quantities of these compounds to air, water, and soil compartments through stack emissions, wastewater discharge, and solid waste disposal [3].

Industrial emissions from flame retardant manufacturing facilities show characteristic patterns with extremely high concentrations near production sites. Research conducted at brominated flame retardant manufacturing parks revealed concentrations 2-3 orders of magnitude higher than those observed at petrochemical parks [3]. Air emissions from these facilities have been measured at concentrations ranging from 4.9 to 92 × 10⁻³ kilograms per hour, with soil emissions between 0.91 and 17.4 × 10⁻³ kilograms per hour, and water emissions from 0.21 to 4.04 × 10⁻³ kilograms per hour [1]. These emission rates demonstrate the substantial contribution of manufacturing operations to environmental contamination.

The environmental fate modeling indicates that fugacity-based assessments can provide reasonable estimations of polybrominated diphenyl ether behavior and partitioning around industrial facilities [1]. Manufacturing emissions contribute to both local and regional contamination patterns, with the compound's persistence enabling long-range transport from point sources [4]. Iron ore sinter plants have also been identified as unexpected sources, where polybrominated diphenyl ethers present in raw materials such as iron ores and coke breeze undergo partial destruction during the sintering process, though significant portions remain and are released to the atmosphere [5].

Leaching from Consumer Products

Consumer products containing 1,4-Dibromo-2-(2-bromophenoxy)benzene represent diffuse sources of environmental contamination through leaching processes during use, storage, and disposal phases. These compounds are incorporated as additive flame retardants in various consumer goods including electronics, furniture, textiles, and building materials [1] [6]. Unlike reactive flame retardants, additive polybrominated diphenyl ethers are not chemically bonded to the polymer matrix, making them susceptible to migration and release throughout the product lifecycle [3].

Research has documented the leaching of brominated flame retardants from consumer products under realistic conditions. Studies examining plastic products have demonstrated that between 1 and 88% of plastic chemicals associated with individual products can migrate into aqueous environments [7]. The leaching process is influenced by factors including temperature, pH, contact time, and the chemical composition of the receiving medium [7]. Consumer products made from recycled plastics show particular concern, as they can contain elevated levels of brominated flame retardants originating from electronic waste and end-of-life vehicles [8].

The magnitude of leaching varies significantly among product categories. Television housing plastics and other electronic equipment represent major sources of brominated compound release to indoor environments [9]. Polyurethane foam products used in furniture applications show substantial leaching potential, with compounds migrating from foam matrices into air and dust [1]. The leaching process continues throughout the product service life, contributing to sustained environmental inputs even after manufacturing cessation [6]. This creates a legacy contamination issue where products manufactured before regulatory restrictions continue to release compounds for extended periods.

Multimedia Distribution Patterns

Partitioning in Air-Water-Soil Systems

The environmental distribution of 1,4-Dibromo-2-(2-bromophenoxy)benzene follows predictable partitioning patterns based on its physicochemical properties. With low vapor pressure, very low water solubility, and high octanol-water partition coefficients, this compound demonstrates strong affinity for organic phases and particulate matter [10]. Level III fugacity modeling indicates that equal releases to air, water, and soil compartments result in preferential partitioning to sediments (59%) and soil (40%), with minimal retention in air (0.2%) and water (1.2%) phases [10].

The compound's partitioning behavior varies significantly with environmental conditions and release scenarios. When released exclusively to aquatic environments, approximately 98% partitions to sediments with only 1.9% remaining in the water column [10]. This strong sediment affinity reflects the compound's hydrophobic nature and binding to organic matter in sediment matrices [11]. Air-water partitioning demonstrates temperature dependence, with gas-particle distribution coefficients showing seasonal variations correlating with ambient temperature fluctuations [12].

Atmospheric transport potential depends on the degree of bromination, with lower brominated congeners showing greater mobility than highly brominated variants [13]. Characteristic travel distances range from 1,113 to 2,483 kilometers for tetrabrominated congeners, decreasing to 480-735 kilometers for decabrominated compounds [10]. The compound's distribution in air shows concentration gradients from urban source areas to remote regions, with urban concentrations ranging from 11 to 838 picograms per cubic meter compared to 0.031 to 1.3 nanograms per cubic meter in rural and Arctic locations [12] [13].

Bioaccumulation in Aquatic and Terrestrial Biota

Bioaccumulation patterns of 1,4-Dibromo-2-(2-bromophenoxy)benzene demonstrate systematic concentration increases through aquatic and terrestrial food webs. The compound's lipophilic properties and resistance to metabolic degradation result in bioconcentration factors ranging from 10³ to 10⁸ across different organism types [14]. Phytoplankton and primary producers show bioconcentration factors of 10³ to 10⁴, while higher trophic level organisms including marine mammals can reach factors of 10⁶ to 10⁸ [14].

Trophic magnification occurs consistently across marine food webs, with trophic magnification factors ranging from 1.53 to 5.32 for different novel brominated flame retardants [15]. The compound biomagnifies through successive trophic levels, with concentrations generally increasing from sea cucumbers (0.330 nanograms per gram lipid weight) through zooplankton, small fish, and large fish, reaching highest levels in marine mammals and seabirds [15]. This bioaccumulation pattern reflects the compound's persistence and lipophilic partitioning behavior.

Elimination half-lives vary substantially among organism types, ranging from 1-7 days in phytoplankton to 1-5 years in marine mammals [14]. Fish species show intermediate elimination rates with half-lives of 50-500 days depending on species and compound characteristics [14]. The bioaccumulation process is influenced by organism metabolism, lipid content, and feeding behavior, with pelagic organisms showing higher concentrations than benthic species for more volatile congeners [16]. Geographic variations in bioaccumulation reflect regional differences in environmental concentrations and ecosystem characteristics.

Global Contamination Trends

Regional Comparisons of Environmental Concentrations

Global distribution patterns of 1,4-Dibromo-2-(2-bromophenoxy)benzene demonstrate significant regional variations reflecting historical usage patterns, industrial activities, and regulatory frameworks. North American concentrations consistently exceed those in other regions by 10-100 fold, attributed to the region's consumption of over 50% of global polybrominated diphenyl ether production [17]. The highest concentrations have been detected in waters around the East China Sea, reaching up to 53 nanograms per gram lipid weight in skipjack tuna, with developing countries around the East China Sea representing contamination hotspots [17].

European concentrations show moderate levels with declining trends, reflecting earlier implementation of regulatory restrictions compared to other regions [18]. Soil concentrations in Asian countries decrease in the order: Japan > China > South Korea > India > Vietnam, with urban sites consistently showing higher concentrations than rural areas [19]. Arctic regions, despite their remote location, show measurable concentrations of lower brominated congeners, indicating long-range atmospheric transport from temperate source regions [20].

Regional concentration differences reflect both usage patterns and environmental persistence. Technical commercial mixtures dominate contamination profiles, with decabrominated compounds contributing 55.8% to 100% of total concentrations in most countries except Vietnam, where pentabrominated compounds show larger contributions [19]. Population density serves as a significant predictor of environmental concentrations, with regression analyses showing strong correlations between soil concentrations and local population density across different countries [19].

Temporal Changes in Environmental Load

Temporal trend analysis reveals complex patterns of environmental concentration changes that vary by region, matrix, and compound characteristics. Legacy polybrominated diphenyl ethers including 1,4-Dibromo-2-(2-bromophenoxy)benzene have shown declining trends in many regions following regulatory restrictions implemented in the 2000s [21] [22]. Australian serum concentrations declined by 10-12% annually between 2002 and 2013, with the largest decreases observed in children aged 0-4 years [21].

The effectiveness of regulatory measures varies significantly among regions and environmental compartments. United Kingdom food concentrations of polybrominated diphenyl ethers decreased by 78-92% between 2015 and 2021, demonstrating substantial impacts of usage restrictions [22]. However, Arctic regions continue to show increasing concentrations despite remote locations, reflecting ongoing long-range transport from global sources and the compound's environmental persistence [20].

Temporal patterns differ between environmental matrices, with faster decline rates observed in air and biota compared to sediment and soil compartments. Marine monitoring in OSPAR areas shows that 54% of assessed areas have stable concentrations while 46% show declining trends over the past 20 years [23]. The decline rates average approximately 10% per year in biota and sediment where decreasing trends are observed [24]. These temporal changes reflect both the cessation of primary emissions and the slow release from environmental reservoirs and existing product stocks.

Table 1: Environmental Concentrations of PBDEs Including 1,4-Dibromo-2-(2-bromophenoxy)benzene
MediaConcentration RangeLocationDominant Congeners
Air (urban)11-838 pg/m³China (15 sites)BDE-209 (64%), BDE-47 (8%)
Air (rural/background)0.031-1.3 ng/m³Canada/ArcticBDE-47, BDE-99 (52%)
Sediment0.01-307 ng/g dwGlobal (sediment)BDE-209 dominant
Soil (industrial)13.6-76 μg/kg dwNorth AmericaMixed congeners
Water (surface)0.004-0.013 ng/LLake Ontariotetra-BDE, penta-BDE
Water (seawater)0.2-2790 ng/LGlobal (seawater)Variable by region
Biota (fish)0.01-560 ng/g lwGlobal (freshwater/marine)BDE-47, BDE-99
Biota (marine mammals)0.0455-2.116 ng/g wwNorth Sea/BalticLower brominated BDEs
Wastewater12-26.76 ng/LGlobal (treatment plants)Mixed congeners
Sludge1,700-3,500 μg/kg dwOntario (Canada)tetra- to hexa-BDEs
Table 2: Temporal Trends of PBDE Concentrations by Region and Matrix
Region/StudyTime PeriodTrend DirectionAnnual Change RateMatrix
Australia (serum)2002-2013Declining-10% to -12%Human serum
United States (serum)1998-2013Declining-5% to -13%Human plasma
Europe (Central)2011-2014Stable/DecliningNot significantAir
United Kingdom (food)2015-2021Declining-70% to -92%Food
North America (Great Lakes)2005-2017Declining-10% per yearBiota/sediment
OSPAR Marine Areas1999-2020Stable/Declining-10% per yearBiota/sediment
Global (Arctic)2000-2014IncreasingExponential increaseBiota
China (sediment)2006-2015Declining>85% decreaseSediment
Table 3: Regional Contamination Hotspots and Sources
Region/LocationContamination LevelTypical ConcentrationPrimary Sources
East China SeaVery High53 ng/g lipidIndustrial discharge
North America (Great Lakes)High10-100x EuropeHistorical use
E-waste Recycling Sites (China)Extremely High560 ng/g lipidRecycling activities
BFR Manufacturing ParksExtremely High2-3 orders higherProduction facilities
Urban Areas (China)High781 pg/m³Urban emissions
Flame Retardant FacilitiesVery High76 μg/kg dwDirect emissions
Electronic Waste SitesVery High45.8-560 ng/gWaste processing
Wastewater Treatment PlantsModerate26.76 ng/LSewage treatment

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Wikipedia

2,2',5-tribromodiphenyl ether

Dates

Modify: 2024-04-14

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